N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide
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Description
N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
One of the key applications of compounds similar to N-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)-4-(tert-butyl)benzenesulfonamide is in the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Sulphonamides incorporating triazine structural motifs, akin to the compound , have shown moderate antioxidant properties and significant inhibitory potency against AChE and BChE, highlighting their potential therapeutic applications (Nabih Lolak et al., 2020).
Anticancer and Antimicrobial Applications
The structural features of the compound, particularly the presence of the triazole and benzenesulfonamide groups, lend themselves to modifications that have shown potential in anticancer and antimicrobial applications. Thiazole azodyes containing sulfonamide moiety, for instance, have been utilized for UV protection and antimicrobial treatment of cotton fabrics, indicating the compound's relevance in materials science and potential indirect health-related applications (H. Mohamed et al., 2020).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Further, compounds incorporating phenyl-1,2,3-triazole moieties have been explored for their carbonic anhydrase inhibitory activity. This is particularly significant in the development of treatments for conditions like glaucoma. By synthesizing compounds with appropriate linkers to confer additional flexibility, researchers have identified several low nanomolar or subnanomolar inhibitors of human carbonic anhydrase II, IX, and XII isoforms, underscoring the potential of such compounds in therapeutic applications (A. Nocentini et al., 2016).
properties
IUPAC Name |
4-tert-butyl-N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-17(2,3)13-4-6-15(7-5-13)26(24,25)19-10-16(23)21-11-14(12-21)22-9-8-18-20-22/h4-9,14,19H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLXCZQROZNMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.